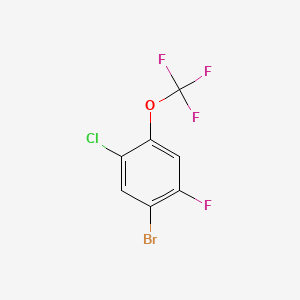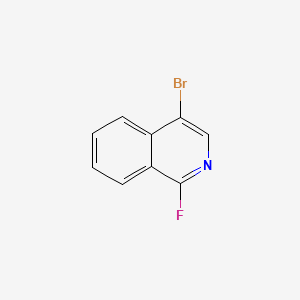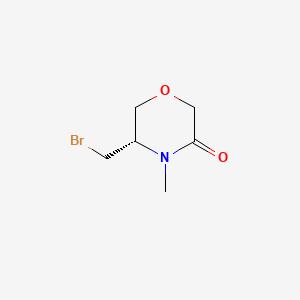
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene (BCF-TFM) is an organofluorine compound that is used in a variety of scientific research applications. BCF-TFM has a unique combination of fluorine and bromine atoms and is highly reactive due to its low bond energy. As a result, BCF-TFM is used in a range of synthetic processes, including in the synthesis of pharmaceuticals and other organic compounds. Additionally, BCF-TFM has been studied for its biochemical and physiological effects, as well as its potential uses in lab experiments.
科学的研究の応用
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene has a variety of scientific research applications, including in the synthesis of pharmaceuticals and other organic compounds. This compound has also been studied for its potential uses in lab experiments, such as in the synthesis of fluorinated compounds. Additionally, this compound has been studied for its biochemical and physiological effects, as well as its potential uses in drug delivery systems.
作用機序
The mechanism of action of 1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene is not well understood. However, it is believed that this compound is able to interact with biological molecules, such as proteins and nucleic acids, due to its low bond energy and unique combination of fluorine and bromine atoms. Additionally, this compound has been shown to interact with other organic compounds, such as amines and carboxylic acids.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In particular, this compound has been shown to interact with proteins and nucleic acids, leading to changes in their structure and function. Additionally, this compound has been studied for its potential uses in drug delivery systems, as it has been shown to interact with other organic compounds, such as amines and carboxylic acids.
実験室実験の利点と制限
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene has a number of advantages for use in lab experiments. Firstly, this compound is highly reactive due to its low bond energy, making it useful for a variety of synthetic processes. Additionally, this compound has been studied for its potential uses in drug delivery systems, as it has been shown to interact with other organic compounds, such as amines and carboxylic acids. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, making it difficult to predict its effects on biological molecules. Additionally, this compound is a highly reactive compound and should be handled with caution.
将来の方向性
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene has a wide range of potential future applications. For example, this compound could be used to create new drug delivery systems, as it has been shown to interact with other organic compounds, such as amines and carboxylic acids. Additionally, this compound could be used in the synthesis of novel fluorinated compounds. Furthermore, this compound could be studied for its potential uses in medical imaging, as its unique combination of fluorine and bromine atoms could be used to create contrast agents. Finally, this compound could be studied for its potential uses in the synthesis of new pharmaceuticals.
合成法
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized via a number of methods. One method involves the reaction of 4-trifluoromethoxybenzene and 2-bromo-5-chloro-1-fluoroethane. This reaction yields a 1:1 mixture of this compound and 4-trifluoromethoxy-1-bromo-2-chloro-5-fluorobenzene. Another method involves the reaction of 2-bromo-5-chloro-1-fluorobenzene and trifluoromethanesulfonic anhydride. This reaction yields a 1:1 mixture of this compound and 4-trifluoromethoxy-1-bromo-2-chloro-5-fluorobenzene.
特性
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUANECCOIZXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)

![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)

![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)
![rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol](/img/structure/B6608714.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)

